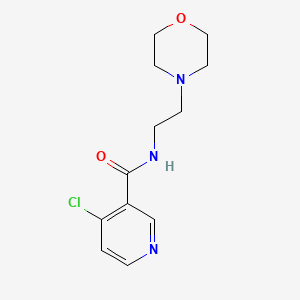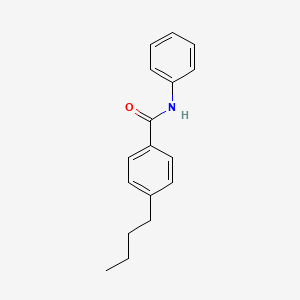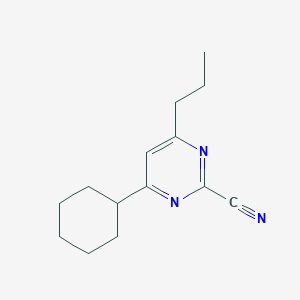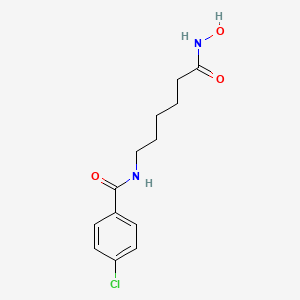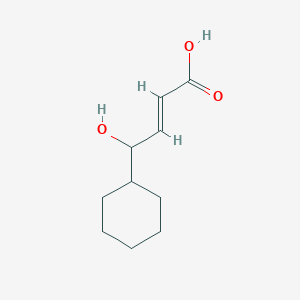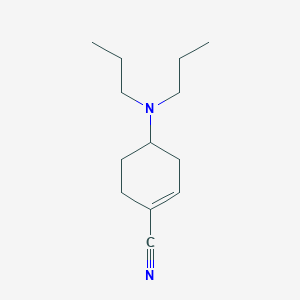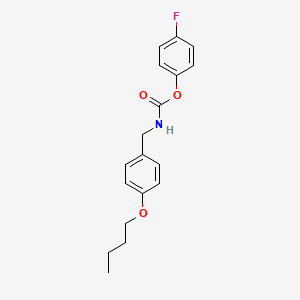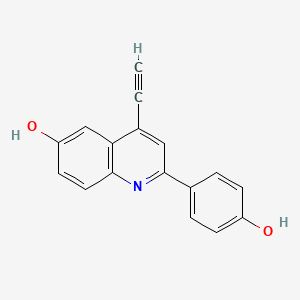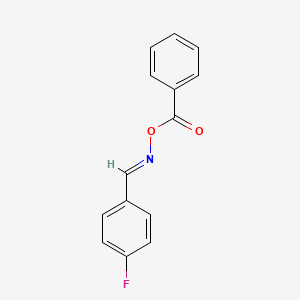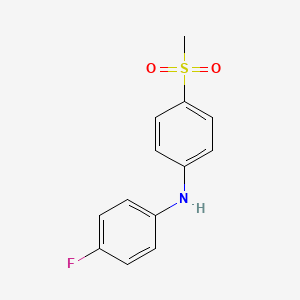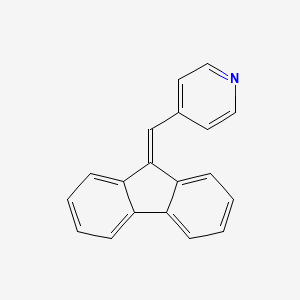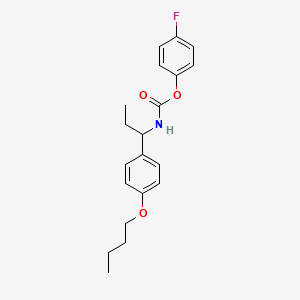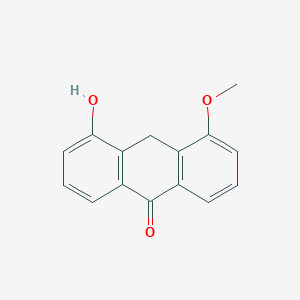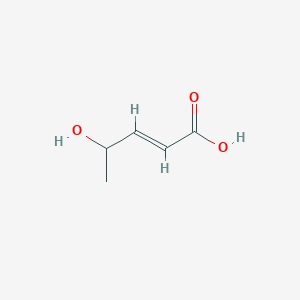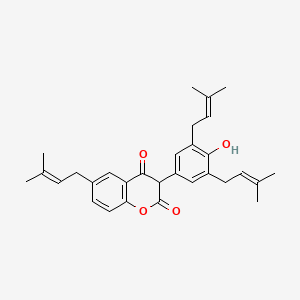
4'-Hydroxy-6,3',5'-triprenylisoflavonone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-hydroxy-6,3’,5’-triprenylisoflavonone is a naturally occurring prenylated isoflavonoid isolated from the genus Erythrina. This compound is known for its unique structure, which includes three prenyl groups attached to the isoflavonoid core. It has been studied for its various biological activities, including antibacterial and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of 4’-hydroxy-6,3’,5’-triprenylisoflavonone involves several key steps. The synthesis begins with the protection of hydroxyl groups using methoxymethyl chloride (MOMCl) in the presence of anhydrous potassium carbonate (K2CO3) and acetone. The intermediate compounds are then subjected to prenylation using prenyl bromide in the presence of a base. The final steps involve deprotection and cyclization to yield the target compound .
Industrial Production Methods
Industrial production methods for 4’-hydroxy-6,3’,5’-triprenylisoflavonone are not well-documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4’-hydroxy-6,3’,5’-triprenylisoflavonone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Prenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoflavonoids .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Exhibits antibacterial activity against various strains of bacteria.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4’-hydroxy-6,3’,5’-triprenylisoflavonone involves the inhibition of phospholipase A2 (PLA2) activity. This enzyme is crucial in the inflammatory pathway, and its inhibition leads to reduced production of pro-inflammatory mediators. The compound interacts with the active site of PLA2, blocking its activity and thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
4’-hydroxy-6,3’,5’-triprenylisoflavonone is unique due to its triple prenylation, which is not commonly found in other isoflavonoids. Similar compounds include:
Abyssinone V: Another prenylated isoflavonoid with antibacterial properties.
Abyssinone VI: Known for its anti-inflammatory activity.
Erycrystagallin: Exhibits phospholipase A2 inhibition similar to 4’-hydroxy-6,3’,5’-triprenylisoflavonone
These compounds share structural similarities but differ in the number and position of prenyl groups, which contribute to their unique biological activities.
Properties
Molecular Formula |
C30H34O4 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromene-2,4-dione |
InChI |
InChI=1S/C30H34O4/c1-18(2)7-10-21-11-14-26-25(15-21)29(32)27(30(33)34-26)24-16-22(12-8-19(3)4)28(31)23(17-24)13-9-20(5)6/h7-9,11,14-17,27,31H,10,12-13H2,1-6H3 |
InChI Key |
XVMLCODOINIZIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)OC(=O)C(C2=O)C3=CC(=C(C(=C3)CC=C(C)C)O)CC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


